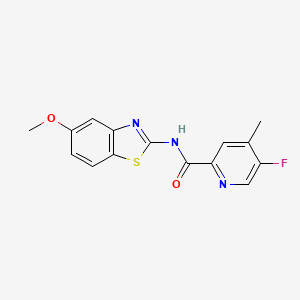
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H12FN3O2S and its molecular weight is 317.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H13FN2O2S
- Molecular Weight : 296.33 g/mol
The compound features a fluorine atom, a methoxy group, and a benzothiazole moiety which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives and pyridine carboxamides. The general synthetic route includes:
- Formation of Benzothiazole Derivative : The initial step involves the reaction of 5-methoxy-1,3-benzothiazole with appropriate reagents to introduce functional groups.
- Pyridine Carboxamide Formation : The subsequent reaction with 4-methylpyridine-2-carboxylic acid derivatives leads to the formation of the desired carboxamide.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against influenza viruses such as H5N1 and SARS-CoV-2. In vitro assays demonstrated significant inhibition rates:
| Compound | Virus Type | Inhibition Rate (%) | Concentration (µM) |
|---|---|---|---|
| This compound | H5N1 | 93% | 10 |
| This compound | SARS-CoV-2 | 60% | 10 |
These results indicate that the presence of the fluorine atom enhances the antiviral efficacy of the compound compared to other derivatives lacking this feature .
Antimicrobial Activity
In addition to its antiviral properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest moderate to good efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Viral Entry : The compound may interfere with viral entry mechanisms, thereby preventing replication.
- Targeting Specific Enzymes : It is hypothesized that the compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
Case Studies
A notable case study involved the evaluation of benzothiazole-based compounds in a clinical setting for their effectiveness against resistant strains of influenza. The study found that compounds similar to this compound demonstrated promising results in reducing viral load in infected cell cultures .
Properties
IUPAC Name |
5-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-5-12(17-7-10(8)16)14(20)19-15-18-11-6-9(21-2)3-4-13(11)22-15/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJHLFPKYQTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














